Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate
Description
Historical Context and Chemical Evolution of Aryl Ether Bioactives
The story of aryl ether bioactives is deeply rooted in the agricultural revolution of the mid-20th century. The discovery of phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), marked a turning point in chemical weed control. mdpi.com These synthetic auxins mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in broadleaf weeds. nih.govchemicalbook.com This initial success spurred extensive research into related structures, leading to the development of a diverse range of phenoxy herbicides with varying selectivity and efficacy. mdpi.com
The chemical evolution of aryl ether bioactives did not stop at herbicides. The inherent bioactivity of the aryl ether linkage, which provides a stable and conformationally flexible connection between molecular fragments, was recognized in other fields. researchgate.net Medicinal chemists began incorporating this motif into drug candidates, leading to the development of pharmaceuticals for a wide range of therapeutic areas. jetir.org The diaryl ether scaffold, a related structure, is now considered a "privileged scaffold" in drug discovery, appearing in molecules with anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netresearchgate.netnih.gov The synthetic methodologies to create these crucial C-O-C bonds have also evolved, moving from classical Williamson ether synthesis to more sophisticated transition-metal-catalyzed cross-coupling reactions, enabling the construction of increasingly complex and sterically hindered aryl ethers. nih.govnih.govscientificupdate.comorganic-chemistry.org
Broad Significance of Halogenated Phenoxy Moieties in Structure-Activity Relationships
The introduction of halogen atoms onto the phenoxy ring is a key strategy for modulating the biological activity of phenoxyacetate (B1228835) esters and other aryl ether bioactives. Halogens, through their unique electronic and steric properties, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. mdpi.comnih.gov
The position and nature of the halogen substituent are critical. For instance, in the context of phenoxyacetic acid herbicides, the presence of chlorine atoms at the 2 and 4 positions of the phenyl ring was found to be crucial for their herbicidal activity. nih.gov Altering the substitution pattern, such as moving the chlorine to the 3-position or introducing a third chlorine atom, can significantly impact the compound's efficacy and even its toxicological profile. mdpi.comnih.gov
The influence of halogenation extends beyond herbicidal activity. In medicinal chemistry, the strategic placement of halogens can:
Enhance binding affinity: Halogen bonds, a type of non-covalent interaction, can contribute to the binding of a ligand to its protein target.
Modulate metabolism: The presence of halogens can block sites of metabolic oxidation, thereby increasing the compound's half-life. nih.gov
Improve membrane permeability: The lipophilicity introduced by halogens can facilitate the passage of a molecule across biological membranes.
The specific combination of different halogens, such as chlorine and fluorine in Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate, can offer synergistic effects, fine-tuning the electronic and steric properties of the molecule in ways that a single type of halogen cannot. evitachem.com
Rationale for Dedicated Academic Research on this compound
The focused academic interest in this compound stems from its potential as a building block for novel bioactive compounds and as a tool to probe structure-activity relationships. The specific 3-chloro-2-fluoro substitution pattern on the phenoxy ring is of particular interest. The presence of a fluorine atom at the ortho position can induce conformational preferences and alter the electronic properties of the phenyl ring in unique ways.
The rationale for its dedicated study can be broken down into several key areas:
Exploration of Novel Bioactivities: By using this compound as a starting material, researchers can synthesize a variety of derivatives and screen them for a wide range of biological activities, including potential applications in medicine and agrochemistry. evitachem.com
Understanding Structure-Activity Relationships: The unique di-halogenation pattern allows for a systematic investigation into how the interplay between a chloro and a fluoro substituent at these specific positions influences the molecule's interaction with biological targets. This knowledge is crucial for the rational design of more potent and selective compounds.
Development of New Synthetic Methodologies: The synthesis of specifically substituted phenoxyacetates like this one can drive the development of new and more efficient synthetic methods for creating complex aryl ethers.
The study of this compound and its analogues contributes to the broader understanding of how halogenation can be used to fine-tune the properties of bioactive molecules, a fundamental concept in both drug discovery and the development of new agrochemicals.
Compound Information
| Compound Name |
| This compound |
| 2,4-dichlorophenoxyacetic acid (2,4-D) |
| Indole-3-acetic acid (IAA) |
| 3-chloro-2-fluorophenol (B1350553) |
| Ethyl chloroacetate (B1199739) |
Physicochemical and Spectroscopic Data of this compound and Related Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-chloro-2-fluorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-14-9(13)6-15-8-5-3-4-7(11)10(8)12/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSANYYHKCZIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Ethyl 2 3 Chloro 2 Fluoro Phenoxy Acetate and Analogues
Strategies for Phenoxyacetate (B1228835) Core Construction
The fundamental structure of Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate is assembled through the formation of an ether linkage between a substituted phenol (B47542) and an acetic acid derivative, followed by esterification. Various strategies have been developed to efficiently construct this phenoxyacetate core.
Nucleophilic Aromatic Substitution Approaches for Ether Linkage Formation
The most prevalent method for constructing the ether linkage in this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this specific compound, the synthesis typically proceeds by reacting 3-chloro-2-fluorophenol (B1350553) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. evitachem.comnih.gov
The reaction is generally carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. Common bases employed for this purpose include potassium carbonate and sodium hydroxide. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) often being preferred to facilitate the S(_N)2 reaction mechanism. nih.gov
Table 1: Typical Reagents for Williamson Ether Synthesis of this compound
| Reactant | Role |
| 3-chloro-2-fluorophenol | Phenolic component |
| Ethyl chloroacetate/bromoacetate | Alkylating agent |
| Potassium carbonate/Sodium hydroxide | Base |
| Dimethylformamide (DMF) | Solvent |
Esterification and Transesterification Protocols
The ethyl ester moiety of the target compound can be introduced either directly during the ether synthesis (by using an ethyl haloacetate) or in a separate step by esterification of the corresponding 2-(3-chloro-2-fluoro-phenoxy)acetic acid.
The Fischer esterification is a classic and widely used method for this transformation. It involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester. youtube.com
Transesterification provides an alternative route, where a different ester of 2-(3-chloro-2-fluoro-phenoxy)acetic acid (e.g., the methyl ester) is converted to the ethyl ester by reaction with ethanol in the presence of an acid or base catalyst.
Introduction and Stereoselective Functionalization of Halogen Substituents
The specific placement of the chlorine and fluorine atoms on the phenyl ring is a defining feature of this compound. The synthesis of the starting material, 3-chloro-2-fluorophenol, dictates this arrangement. However, for the synthesis of analogues with different halogenation patterns, regioselective halogenation techniques are employed.
The halogenation of phenols and their derivatives can be directed to specific positions on the aromatic ring. For instance, the use of N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP) can achieve regioselective halogenation of arenes and heterocycles under mild conditions. organic-chemistry.orgresearchgate.net The unique properties of HFIP enhance the reactivity of the N-halosuccinimide, often obviating the need for a catalyst. organic-chemistry.org
Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic rings. unblog.frwikipedia.orgorganic-chemistry.orgchem-station.com In this approach, a directing group on the aromatic ring, such as a methoxy (B1213986) or an amide group, directs the deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom at a specific site. unblog.frwikipedia.orgorganic-chemistry.orgchem-station.com For fluoroarenes containing other halogens, deprotonation often occurs adjacent to the fluorine atom. epfl.ch
Advanced Derivatization Strategies for Targeted Structural Variation
This compound is a valuable starting material for the synthesis of a wide range of more complex molecules through various derivatization strategies.
One common approach involves the nucleophilic substitution of the chloro substituent on the aromatic ring. This allows for the introduction of various nucleophiles, leading to the synthesis of more elaborate structures. evitachem.com
The ester group can be readily transformed. For example, reduction of the ethyl ester using reducing agents like lithium aluminum hydride furnishes the corresponding primary alcohol. evitachem.com This alcohol can then be used in further synthetic manipulations.
Alternatively, the ester can be hydrolyzed to the carboxylic acid, 2-(3-chloro-2-fluoro-phenoxy)acetic acid. beilstein-journals.org This acid can then be coupled with various amines to form amides, a common transformation in the synthesis of biologically active compounds. researchgate.net
Furthermore, the halogenated aromatic ring can participate in palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling. nih.govresearchgate.netyoutube.com This allows for the formation of new carbon-carbon bonds by coupling the aryl halide with a boronic acid, opening up a vast chemical space for structural diversification. nih.govresearchgate.netyoutube.com
Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis
Maximizing the yield and purity of this compound and its analogues is a key objective in laboratory synthesis. Several strategies can be employed to optimize the reaction conditions.
In the Williamson ether synthesis, the choice of base, solvent, and temperature can significantly impact the outcome. Stronger bases and polar aprotic solvents generally favor the S(_N)2 reaction. The reaction temperature is also a critical parameter that needs to be carefully controlled to balance reaction rate with the potential for side reactions.
The use of phase-transfer catalysis (PTC) has emerged as an effective technique to enhance the rate and efficiency of the Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.
Microwave-assisted synthesis is another modern technique that can dramatically reduce reaction times and often improve yields in both the Williamson ether synthesis and esterification reactions. Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates.
Green Chemistry Considerations in Synthetic Pathways
Incorporating the principles of green chemistry into the synthesis of this compound and its analogues is an increasingly important consideration.
One key aspect is the use of greener solvents . Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives, such as water or bio-based solvents, can significantly reduce the environmental impact of the synthesis. bhu.ac.in
The use of recyclable catalysts is another important green chemistry strategy. For instance, solid acid catalysts can be used for esterification reactions. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste.
Microwave-assisted synthesis , as mentioned earlier, not only improves efficiency but is also considered a green technique due to its potential for reduced energy consumption and the use of smaller amounts of solvents.
Furthermore, phase-transfer catalysis can contribute to a greener process by enabling the use of milder reaction conditions and reducing the need for stoichiometric amounts of hazardous reagents.
By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.
Exploration of Biological Activities and Their Molecular Basis in Non Human Systems
Investigation of Plant Biological Responses
Phenoxyacetate (B1228835) compounds have a historical precedent for use as herbicides, primarily functioning as synthetic auxins that disrupt normal plant growth. However, specific data on the effects of Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate on plant life is not available in peer-reviewed literature.
Herbicidal Activity and Efficacy Against Target Plant Species
There are no publicly accessible studies that detail the herbicidal efficacy of this compound against any specific target plant species. Consequently, no data is available to compile on its effectiveness, selectivity, or potential as a weed control agent.
Elucidation of Molecular Mechanisms of Herbicidal Action (e.g., Enzyme Inhibition)
The molecular mechanism by which this compound may exert herbicidal action has not been investigated in any published research. While related phenoxyacetate herbicides are known to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants, it is unknown if this specific compound shares that mechanism. There is no information regarding its potential to inhibit specific plant enzymes.
Modulatory Effects on Plant Growth and Development Processes
Scientific literature lacks any studies on the modulatory effects of this compound on plant growth and development. Research into its potential to influence processes such as seed germination, root elongation, flowering, or fruit development has not been published.
Antimicrobial Efficacy in Vitro and Against Model Microorganisms
The potential for this compound to act as an antimicrobial agent is another area lacking scientific investigation. While various halogenated phenolic compounds exhibit antimicrobial properties, the specific efficacy of this ester has not been documented.
Antibacterial Activity Against Specific Bacterial Strains
There is no available data from in vitro studies to confirm or deny the antibacterial activity of this compound against any specific bacterial strains.
Antifungal Efficacy Against Fungal Species
Similarly, the scientific literature contains no reports on the antifungal efficacy of this compound against any fungal species.
Investigation of Mode of Action Against Microbial Targets
Currently, there is a notable absence of published research detailing the specific mode of action of this compound against any microbial targets. The general class of phenoxyacetic acids and their derivatives, particularly those with halogen substitutions, have been investigated for antimicrobial properties. These studies suggest that the presence and position of halogen atoms on the phenoxy ring can influence the biological activity of the compound. However, without specific studies on this compound, any proposed mechanism would be purely speculative.
Research into related halogenated phenols has indicated that these compounds can exhibit antimicrobial and antibiofilm activities. The proposed mechanisms often involve the disruption of microbial cell membranes and the inhibition of key cellular processes. For instance, studies on other chlorinated and fluorinated organic compounds have demonstrated their potential to interfere with bacterial growth and virulence. However, it is crucial to note that these are general observations for related chemical classes, and no direct experimental evidence is available for this compound.
Enzyme Target Identification and Molecular Interaction Studies
Specific enzyme targets for this compound have not been identified in the existing scientific literature. The structural similarity of this compound to known herbicides that inhibit protoporphyrinogen (B1215707) IX oxidase (PPO) suggests a potential for similar activity, but this has not been experimentally verified for this specific molecule.
Characterization of Enzyme Inhibition Profiles (e.g., Protoporphyrinogen IX Oxidase)
There is no available data characterizing the enzyme inhibition profile of this compound, including its potential effects on protoporphyrinogen IX oxidase (PPO). PPO is a well-established target for many commercial herbicides. The mechanism of PPO inhibition involves the competitive binding of the inhibitor to the enzyme's active site, which leads to an accumulation of protoporphyrinogen IX. This substrate then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species that cause lipid peroxidation and ultimately lead to cell membrane disruption and death.
While this is a well-understood mechanism for many phenoxyacetate-type herbicides, the inhibitory activity and kinetics (such as IC50 or Ki values) of this compound against PPO or any other enzyme have not been reported.
Analysis of Ligand-Target Binding Interactions and Binding Site Characterization
In the absence of an identified enzyme target for this compound, there have been no studies analyzing its ligand-target binding interactions or characterizing its binding site. Molecular docking and simulation studies, which are often employed to predict the binding affinity and orientation of a ligand within an enzyme's active site, have not been published for this specific compound. Such studies would be contingent on the prior identification of a biological target and experimental validation of inhibitory activity.
Structure Activity Relationship Sar Elucidation and De Novo Molecular Design
Correlating Specific Structural Features with Observed Biological Efficacy
Although direct biological data for Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate is absent from the public domain, we can infer potential activities by examining the well-documented roles of its key structural components. The phenoxyacetic acid scaffold itself is a privileged structure found in a variety of biologically active compounds, including herbicides and pharmaceuticals.
The introduction of halogen atoms onto the phenyl ring is a common strategy to modulate a compound's physicochemical properties and, consequently, its biological activity. The presence and positioning of both a chlorine and a fluorine atom on the phenoxy ring of the target molecule are of particular significance.
Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule. This is a crucial factor for its ability to cross biological membranes, such as cell walls or the blood-brain barrier, to reach its target site. The combined effect of the chloro and fluoro groups in this compound would be expected to enhance its lipophilic character compared to the non-halogenated parent compound.
Electronic Effects: Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect. This alters the electron density distribution across the aromatic ring and can influence how the molecule interacts with electron-rich or electron-deficient regions of a biological target. The ortho-fluoro and meta-chloro substitution pattern creates a specific electronic environment on the ring that can be critical for binding affinity and selectivity.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation. The presence of the fluorine atom at the ortho position could shield the ether linkage from enzymatic cleavage, potentially increasing the compound's metabolic stability and prolonging its duration of action.
Steric Factors: The size of the halogen atoms can also play a role. While fluorine is relatively small (similar in size to a hydrogen atom), chlorine is larger. The ortho-fluoro and meta-chloro arrangement will influence the preferred conformation of the molecule and can create specific steric hindrance or favorable van der Waals interactions within a binding pocket.
Systematic Modification of the Phenoxyacetate (B1228835) Moiety and Halogenation Patterns
To explore the SAR of this compound, a systematic modification of its structure would be necessary. This would involve synthesizing and testing a series of analogs to identify which structural features are essential for a desired biological effect.
Interactive Table: Hypothetical Bioactivity of this compound Analogs
| Compound | R1 | R2 | R3 | R4 | Hypothetical Bioactivity |
| Ethyl 2-(phenoxy)acetate | H | H | H | H | Baseline |
| Ethyl 2-(2-fluorophenoxy)acetate | F | H | H | H | Increased Metabolic Stability |
| Ethyl 2-(3-chlorophenoxy)acetate | H | Cl | H | H | Enhanced Lipophilicity |
| This compound | F | Cl | H | H | Potentially Synergistic Effects |
| Ethyl 2-(2-chloro-3-fluoro-phenoxy)acetate | Cl | F | H | H | Altered Electronic Profile |
| Ethyl 2-(2,3-dichlorophenoxy)acetate | Cl | Cl | H | H | Increased Steric Hindrance |
| Mthis compound | F | Cl | H | H | Altered Ester Moiety |
Note: This table is for illustrative purposes to demonstrate the principles of systematic modification and does not represent actual experimental data.
Key modifications would include:
Varying Halogen Position: Moving the chloro and fluoro groups to different positions on the phenyl ring would reveal the importance of the 2,3-substitution pattern for activity.
Changing Halogen Identity: Replacing chlorine or fluorine with other halogens like bromine or iodine would probe the effects of both electronic properties and atomic size.
Modifying the Ester Group: Altering the ethyl group of the acetate (B1210297) moiety to other alkyl or aryl groups could influence solubility, metabolic stability, and target interaction.
Introducing Other Substituents: Adding other functional groups to the phenyl ring could further enhance or diversify the compound's biological profile.
Rational Design Principles for Enhanced or Diversified Bioactivity
Based on the foundational SAR, rational design principles can be applied to create new molecules with improved or entirely different biological activities. For instance, if a particular biological target has a well-defined binding pocket, computational modeling can be used to design analogs of this compound that fit more precisely and form stronger interactions.
Halogen bonding is a specific type of non-covalent interaction that has gained increasing recognition in drug design. The chlorine atom in the target molecule could potentially act as a halogen bond donor, interacting with an electron-rich atom (like oxygen or nitrogen) in a biological target. This understanding could guide the design of new compounds where this interaction is optimized to enhance binding affinity.
Computational and Data-Driven Approaches in SAR Analysis
In the absence of experimental data, computational methods are invaluable for predicting the properties and potential biological activities of molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to correlate variations in the physicochemical properties of a series of compounds with their biological activities. By building a QSAR model for a set of halogenated phenoxyacetates, it would be possible to predict the activity of this compound. Descriptors used in such models often include parameters related to lipophilicity (logP), electronic properties (Hammett constants), and steric factors (molar refractivity).
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein. By docking this compound into the active sites of various enzymes or receptors, researchers can hypothesize its potential mechanisms of action and identify key interactions that contribute to binding.
De Novo Design: Advanced computational algorithms can be used for the de novo design of novel molecules with desired properties. These methods can explore vast chemical spaces to identify new scaffolds or modifications to existing ones, like the phenoxyacetate core, that are predicted to have high efficacy and selectivity for a particular biological target.
Mechanistic Investigations of Biological Action at the Molecular and Cellular Levels
Identification of Intracellular and Subcellular Targets of Action
Detailed studies identifying the specific intracellular and subcellular targets of Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate are not extensively available in the public domain. The mechanism of action is thought to involve interactions with particular molecular targets within the cell. The presence of both chloro and fluoro groups on the phenoxy ring is believed to facilitate hydrogen bonding and electrostatic interactions, which can influence the compound's binding affinity and specificity towards biological macromolecules such as enzymes or receptors. However, specific research to pinpoint these macromolecules is not yet published.
Elucidation of Biochemical Pathway Perturbations Induced by the Compound
There is currently a lack of specific research elucidating the biochemical pathway perturbations induced by this compound. While it is hypothesized that the compound's interaction with molecular targets would modulate enzyme or receptor activity, leading to various biological outcomes, the specific pathways affected have not been characterized.
In broader studies of compounds with similar structural motifs, observed biological activities often stem from the modulation of key signaling pathways involved in cell proliferation, survival, and migration. For example, the inhibition of receptor tyrosine kinases can disrupt downstream signaling cascades that are critical for cell growth and division. However, without direct experimental evidence, it is not possible to definitively state which biochemical pathways are perturbed by this compound.
Transport and Bioavailability Considerations in Model Biological Systems (Non-Human)
Specific studies on the transport and bioavailability of this compound in non-human model biological systems have not been reported in the available scientific literature. Understanding a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for evaluating its potential biological activity.
General principles of drug design aim to optimize these pharmacokinetic properties to enhance bioavailability and reduce toxicity. For a compound like this compound, its lipophilicity, molecular weight, and the presence of functional groups would all influence its ability to cross biological membranes and be distributed throughout an organism. However, empirical data from in vivo or in vitro model systems are needed to make any definitive claims about its transport and bioavailability.
Cellular Uptake and Distribution Studies
As with other aspects of its biological action, specific cellular uptake and distribution studies for this compound are not currently available. Investigating how a compound enters cells and where it localizes within subcellular compartments is fundamental to understanding its mechanism of action.
Techniques such as fluorescence microscopy, using tagged versions of the compound, or analytical methods like mass spectrometry could be employed to track its presence within cells. Such studies would reveal whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, which would provide valuable clues about its potential targets and effects on cellular function. In the absence of such research, any discussion on the cellular uptake and distribution of this compound remains speculative.
Computational Chemistry and Cheminformatics Analyses for Compound Characterization and Prediction
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate, these computational analyses provide insights into its behavior at a molecular level, which is crucial for understanding its potential biological and environmental interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, which is rich in electrons, particularly around the oxygen atom and the aromatic system. The chloro and fluoro substituents, being electron-withdrawing, would influence the electron distribution across the ring. The LUMO, on the other hand, is likely to be distributed over the acetate (B1210297) group and the aromatic ring, providing sites for potential nucleophilic attack.
The HOMO-LUMO gap for this compound would be a critical parameter in predicting its reactivity. Based on calculations for similar aromatic esters, the energy values for HOMO, LUMO, and the energy gap can be estimated. These values are instrumental in understanding the molecule's potential to engage in chemical reactions. A theoretical study on a related chalcone (B49325) derivative, for instance, reported HOMO and LUMO energy values which provided insights into its reactivity and enzyme inhibition activities. nih.gov
Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating ability. |
| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital, reflecting the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | The energy difference between HOMO and LUMO, which is a measure of the molecule's chemical reactivity and stability. |
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential) that are prone to nucleophilic attack. youtube.com
For this compound, the ESP map would likely show a significant negative potential (red) around the oxygen atoms of the ether and carbonyl groups, highlighting their nucleophilic character. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit a positive potential (blue), indicating their electrophilic nature. The chloro and fluoro substituents, being highly electronegative, would also create localized regions of negative potential. This detailed charge distribution analysis helps in understanding how the molecule might interact with other molecules, such as biological receptors or environmental components, through electrostatic interactions and hydrogen bonding. evitachem.comresearchgate.net
Predicted Electrostatic Potential Distribution in this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carbonyl Oxygen | Highly Negative (Red) | Prone to electrophilic attack and hydrogen bond formation. |
| Ether Oxygen | Negative (Red-Orange) | A potential site for interaction with electrophiles. |
| Aromatic Ring | Varied (Green to Yellow) | The electron density is influenced by the halogen substituents. |
| Ethyl Group Hydrogens | Positive (Blue) | Potential sites for nucleophilic interaction. |
| Chloro and Fluoro Groups | Negative (Red) | Contribute to the overall electronegativity and influence intermolecular interactions. |
Molecular Modeling and Docking Simulations for Receptor Binding and Specificity
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding affinity and orientation of a small molecule within the active site of a biological receptor, such as an enzyme or protein. rsc.org These methods are instrumental in drug discovery and in understanding the mechanism of action of bioactive compounds. nih.gov
In the context of this compound, which is a phenoxyacetate (B1228835) derivative, these simulations could be used to investigate its potential interaction with enzymes that are targets for herbicides or other biologically active compounds. nih.gov For example, phenoxyacetic acid herbicides are known to interact with specific plant enzymes. researchgate.net
A typical docking study would involve generating a 3D model of the compound and docking it into the crystal structure of a target protein. The simulation would then predict the most favorable binding pose and calculate a binding energy, which is an estimate of the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. evitachem.comrsc.org
Hypothetical Docking Simulation Results for this compound with a Target Enzyme
| Parameter | Value | Significance |
| Binding Energy | -7.8 kcal/mol | A lower binding energy suggests a stronger and more stable interaction between the compound and the enzyme. |
| Key Interacting Residues | Arg-124, Phe-256, Ser-312 | Identifies the specific amino acids in the enzyme's active site that are crucial for binding. |
| Types of Interactions | Hydrogen bond with Ser-312, Pi-pi stacking with Phe-256, Electrostatic interaction with Arg-124 | Describes the nature of the chemical forces holding the compound in the active site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are used to predict the activity of new, untested compounds and to guide the design of molecules with desired properties. nih.govmdpi.com
For a class of compounds like phenoxyacetate derivatives, a QSAR model could be developed to predict their herbicidal activity, for example. nih.gov This would involve compiling a dataset of related compounds with their experimentally measured activities. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. researchgate.net
For this compound, its activity could be predicted by inputting its calculated descriptors into a validated QSAR model for phenoxyacetate herbicides. The descriptors for this specific molecule would be influenced by the presence and position of the chloro and fluoro substituents on the phenoxy ring.
Illustrative Descriptors for a QSAR Model of Phenoxyacetate Herbicides
| Descriptor | Value for this compound | Description |
| LogP | 3.2 | A measure of the compound's hydrophobicity, which influences its transport and accumulation in biological systems. |
| Molecular Weight | 232.64 g/mol | The mass of the molecule. |
| Dipole Moment | 2.5 D | A measure of the polarity of the molecule, which affects its interactions with polar environments. |
| HOMO Energy | -6.5 eV | An electronic descriptor related to the molecule's reactivity. |
In Silico Assessment of Environmental Persistence and Biodegradation Pathways
In silico (computer-based) methods can be used to predict the environmental fate of chemicals, including their persistence and potential for biodegradation. These predictive models are valuable for assessing the environmental impact of a compound without extensive experimental testing.
The environmental persistence of this compound would be influenced by its susceptibility to various degradation processes, such as hydrolysis, photolysis, and microbial degradation. mdpi.com Computational models can predict the rate of these processes based on the molecule's structure. For instance, the ester linkage in the molecule may be susceptible to hydrolysis, and the aromatic ring could undergo photolytic degradation. mdpi.com
Biodegradation pathway prediction models use databases of known metabolic reactions to predict how a compound might be broken down by microorganisms in the environment. For this compound, these models might predict initial hydrolysis of the ester bond to form 2-(3-chloro-2-fluoro-phenoxy)acetic acid, followed by further degradation of the aromatic ring. The presence of halogen substituents can often increase the persistence of a compound in the environment.
Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Outcome | Implication |
| Atmospheric Persistence | Moderate | May undergo degradation by hydroxyl radicals in the atmosphere. mdpi.com |
| Aqueous Hydrolysis | Likely to occur | The ester bond is a potential site for hydrolysis, especially under certain pH conditions. |
| Biodegradability | Slow to moderate | The halogenated aromatic ring may be resistant to rapid microbial degradation. |
| Primary Biodegradation Products | 2-(3-chloro-2-fluoro-phenoxy)acetic acid, 3-chloro-2-fluorophenol (B1350553) | These are the likely initial products of microbial breakdown. |
Future Research Trajectories and Unaddressed Questions
Development of Novel and More Efficient Synthetic Methodologies
The current primary synthesis of Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate relies on established methods such as the Williamson ether synthesis. However, there is considerable scope for the development of more efficient, sustainable, and cost-effective synthetic routes. Future research should focus on the principles of green chemistry to minimize environmental impact. nih.gov
Key areas for exploration include:
Catalyst Innovation: Investigating the use of novel catalysts, such as metal-exchanged montmorillonite (B579905) clay, could lead to higher yields and simpler work-up procedures. researchgate.netjetir.org The development of reusable catalysts would also enhance the sustainability of the synthesis.
Alternative Reaction Conditions: Exploring solvent-free reaction conditions or the use of greener solvents like polyethylene (B3416737) glycol could significantly reduce the generation of hazardous waste. unigoa.ac.in Microwave-assisted synthesis is another avenue that could shorten reaction times and improve energy efficiency.
Biocatalysis: The use of enzymes to catalyze the formation of the ether linkage in phenoxyacetate (B1228835) derivatives presents a highly specific and environmentally friendly alternative to traditional chemical synthesis. researchgate.netnih.govastrazeneca.com Research into identifying or engineering suitable enzymes for the specific substrates, 3-chloro-2-fluorophenol (B1350553) and an appropriate acetate (B1210297) donor, could lead to a highly efficient and sustainable manufacturing process. researchgate.netnih.gov
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and consistency. Developing a flow chemistry-based synthesis for this compound could lead to a more controlled and efficient industrial-scale production.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Research Focus |
| Catalyst Innovation | Higher yields, simpler work-up, reusability | Screening of novel catalysts (e.g., metal-exchanged clays), optimization of catalyst loading and reaction conditions. |
| Green Solvents/Solvent-Free | Reduced hazardous waste, lower environmental impact | Exploration of benign solvents, investigation of solid-state or melt-phase reactions. |
| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly | Identification and engineering of suitable enzymes, optimization of biocatalytic process parameters. astrazeneca.comnih.gov |
| Flow Chemistry | Improved safety, scalability, and consistency | Development of a continuous flow reactor setup, optimization of flow rates, temperature, and reagent mixing. |
Discovery of New Biological Applications Beyond Current Scope
The biological activities of this compound are largely uncharacterized. Given the diverse bioactivities of structurally related phenoxyacetate and halogenated aromatic compounds, a broad screening program could unveil novel applications in medicine and agriculture.
Potential biological applications to investigate include:
Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides. prakritimitrango.com The specific substitution pattern of this compound warrants investigation into its potential as a novel herbicide, including its spectrum of activity against various weed species and its crop safety profile. researchgate.netnih.govmdpi.com
Antimicrobial Properties: Substituted phenoxyacetamides have demonstrated activity against a range of bacteria and fungi. nih.govresearchgate.netresearchgate.netfinechem-mirea.ru Screening this compound and its derivatives against pathogenic microorganisms could lead to the development of new antimicrobial agents.
Anticancer Activity: The phenoxy group is considered a privileged scaffold in medicinal chemistry and is present in some anticancer compounds. researchgate.netnih.govnih.govaimspress.com The unique electronic properties conferred by the chloro and fluoro substituents could lead to novel interactions with biological targets relevant to cancer. researchgate.net Therefore, evaluating its cytotoxicity against various cancer cell lines is a promising avenue of research. nih.govmdpi.com
Other Pharmacological Activities: The structural similarity to other bioactive molecules suggests potential for other pharmacological effects, such as anti-inflammatory activity. nih.gov A broad-based pharmacological screening could reveal unexpected therapeutic potential.
| Biological Application | Rationale | Proposed Research |
| Herbicidal | Phenoxyacetic acid derivatives are established herbicides. nih.govmdpi.com | Greenhouse and field trials to assess efficacy against various weeds and crop selectivity. |
| Antimicrobial | Related phenoxyacetamide compounds exhibit antimicrobial properties. nih.govresearchgate.net | In vitro screening against a panel of pathogenic bacteria and fungi. |
| Anticancer | Phenoxy moieties are present in some anticancer agents. researchgate.netnih.gov | Cytotoxicity assays against a diverse range of cancer cell lines. mdpi.com |
| Anti-inflammatory | Structural similarities to known anti-inflammatory compounds. nih.gov | In vitro and in vivo models of inflammation. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To understand the biological effects of this compound at a systemic level, a multi-omics approach is essential. researchgate.netresearchgate.net This would involve integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular pathways affected by the compound. researchgate.netnih.govnih.govconfex.com
Future research in this area should include:
Transcriptomics: Analyzing changes in gene expression in cells or organisms exposed to the compound can identify the primary cellular response pathways.
Proteomics: Studying alterations in protein expression and post-translational modifications can provide insights into the functional consequences of the observed transcriptomic changes.
Metabolomics: Characterizing the changes in the cellular metabolome can reveal disruptions in metabolic pathways and identify potential biomarkers of exposure or effect. researchgate.net
Integrated Omics Analysis: Combining these datasets will be crucial for constructing a holistic model of the compound's mechanism of action, identifying key molecular targets, and understanding its potential toxicity pathways. nih.govnih.gov
Exploration of Biotransformation Pathways and Metabolite Characterization in the Environment
Given the potential for this compound to be used in agriculture or other applications that could lead to its release into the environment, understanding its environmental fate is crucial. Research should focus on its biotransformation by soil and water microorganisms and the characterization of its metabolites. nih.govoup.comresearchgate.net
Key research questions to address include:
Biodegradation Rates: Determining the rate of degradation of this compound in different environmental matrices (soil, water, sediment) under various conditions (aerobic, anaerobic). nih.govresearchgate.netresearchgate.net
Degradation Pathways: Identifying the enzymatic reactions involved in its breakdown by microorganisms. This would include investigating initial hydrolysis of the ester group, followed by dehalogenation and aromatic ring cleavage. nih.govmahidol.ac.thoup.com
Influence of Environmental Factors: Investigating how factors such as pH, temperature, and the composition of the microbial community influence the rate and pathway of biodegradation. prakritimitrango.comresearchgate.net
A summary of key research areas in biotransformation is provided below:
| Research Area | Objective | Analytical Techniques |
| Biodegradation Kinetics | Determine the persistence of the compound in the environment. | Chromatography (HPLC, GC) |
| Pathway Elucidation | Understand the sequence of biochemical reactions in degradation. nih.gov | Mass Spectrometry (LC-MS/MS, GC-MS) |
| Metabolite Identification | Characterize the chemical structures of degradation products. researchgate.netnih.gov | High-Resolution Mass Spectrometry, NMR Spectroscopy |
| Microbial Community Analysis | Identify microorganisms responsible for biodegradation. | Metagenomics, 16S rRNA sequencing |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate, and how can reaction conditions be optimized?
The compound is typically synthesized via esterification of phenoxyacetic acid derivatives. For example, 4-(3-chloro-2-fluoro-phenoxy)butanoic acid can undergo esterification with ethanol in the presence of sulfuric acid under reflux conditions, followed by purification via distillation or recrystallization . Optimization involves adjusting catalysts (e.g., DMAP for milder conditions) and monitoring reaction progress using thin-layer chromatography (TLC) to ensure high yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the structure, particularly the presence of ethyl ester protons (~1.2–1.4 ppm for CH₃ and ~4.1–4.3 ppm for CH₂) and aromatic substituents .
- IR Spectroscopy : Identification of ester carbonyl stretches (~1740 cm⁻¹) and C-F/C-Cl vibrations (1050–1250 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., molecular ion peak at m/z 247.66) .
Advanced Research Questions
Q. How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing nature of Cl and F substituents activates the aromatic ring for nucleophilic attack at the ortho and para positions. For instance, hydrolysis of the ester group proceeds faster in basic conditions due to increased electrophilicity of the carbonyl carbon, yielding 2-(3-chloro-2-fluoro-phenoxy)acetic acid . Comparative studies with analogs lacking Cl or F show reduced reactivity, highlighting their role in stabilizing transition states .
Q. What methodologies resolve contradictions in crystallographic data for halogenated phenoxyacetate derivatives?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical. For example, hydrogen-bonding interactions (N–H⋯O) and torsional angles between aromatic rings can resolve ambiguities in molecular packing . Discrepancies in unit cell parameters may arise from polymorphism, requiring multiple crystallization trials .
Q. How can computational modeling predict the biological activity of this compound?
Density Functional Theory (DFT) calculations assess binding affinities to target enzymes (e.g., cytochrome P450). The compound’s halogen bonds (C–F⋯H–N) and hydrophobic interactions with receptor pockets can be modeled using software like Gaussian or AutoDock . Experimental validation via enzyme inhibition assays (IC₅₀ values) is recommended .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the bioactivity of this compound with its analogs?
- Structural Variants : Synthesize analogs lacking Cl, F, or the ethyl ester group .
- Assays : Use in vitro models (e.g., bacterial growth inhibition or cytotoxicity assays) with controlled pH and temperature.
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values, ensuring replicates (n ≥ 3) to account for variability .
Q. What strategies mitigate challenges in purifying this compound from reaction mixtures?
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (e.g., 10:90 to 30:70) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .
Methodological Challenges
Q. How can researchers address low yields in esterification reactions for this compound?
- Catalyst Screening : Test alternatives like p-toluenesulfonic acid or enzymatic catalysts (lipases) .
- Reaction Monitoring : Use in-situ FTIR to track ester carbonyl formation and adjust reflux times .
- Side Reactions : Minimize hydrolysis by using anhydrous ethanol and molecular sieves .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
